molecular formula C26H23N5O4 B13898734 1-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea

1-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea

Numéro de catalogue: B13898734
Poids moléculaire: 469.5 g/mol
Clé InChI: QSTJETGFFGWFHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline moiety, an indazole ring, and a phenylurea group, making it a versatile molecule for various chemical reactions and biological interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea typically involves multiple steps, starting with the preparation of the quinoline and indazole intermediates. The quinoline intermediate can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under acidic conditions. The indazole intermediate is often prepared via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.

The final coupling step involves the reaction of the quinoline and indazole intermediates with phenyl isocyanate under mild conditions to form the desired phenylurea compound. This step typically requires a catalyst such as triethylamine and is carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline moiety to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline or indazole derivatives.

Applications De Recherche Scientifique

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors, including tyrosine kinases.

    Medicine: Explored for its anticancer properties, particularly in targeting receptor tyrosine kinases involved in tumor growth and angiogenesis.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical structure.

Mécanisme D'action

The compound exerts its effects primarily by inhibiting receptor tyrosine kinases, such as VEGFR-2 and PDGFR. By binding to the ATP-binding site of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Cabozantinib: A tyrosine kinase inhibitor with a similar quinoline structure, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

    N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide: Another quinoline-based compound with potential anticancer properties.

Uniqueness

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea is unique due to its combination of a quinoline moiety, an indazole ring, and a phenylurea group. This structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for drug discovery and development.

Propriétés

Formule moléculaire

C26H23N5O4

Poids moléculaire

469.5 g/mol

Nom IUPAC

1-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-phenylurea

InChI

InChI=1S/C26H23N5O4/c1-31-21-13-17(35-22-11-12-27-20-15-24(34-3)23(33-2)14-19(20)22)9-10-18(21)25(30-31)29-26(32)28-16-7-5-4-6-8-16/h4-15H,1-3H3,(H2,28,29,30,32)

Clé InChI

QSTJETGFFGWFHQ-UHFFFAOYSA-N

SMILES canonique

CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC(=O)NC5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.